Bienvenue dans la boutique en ligne BenchChem!

QTX125

HDAC6 inhibition α-tubulin acetylation Mantle cell lymphoma

QTX125 (CAS 1279698-31-5) is a trisubstituted pyrrole-based hydroxamic acid delivering exceptional HDAC6 isoform selectivity over pan-HDAC inhibitors. It induces α-tubulin hyperacetylation at concentrations as low as 10 nM and inhibits primary MCL patient sample viability (IC50 0.120–0.182 μM) while sparing non-malignant lymphocytes. Unlike functionally non-interchangeable alternatives such as Tubacin or ACY-1215, QTX125's distinct linker chemistry and zinc-binding group interactions confer unique potency and cellular efficacy profiles critical for reproducible target engagement assays, biomarker studies, MCL xenograft models, and rational combination regimen evaluation. Dedicated formulation (CN114558004B) and combination therapy (US20250281453A1) patents support further pharmaceutical development.

Molecular Formula C23H19N3O5
Molecular Weight 417.42
CAS No. 1279698-31-5
Cat. No. B610384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQTX125
CAS1279698-31-5
SynonymsQTX-125;  QTX 125;  QTX125
Molecular FormulaC23H19N3O5
Molecular Weight417.42
Structural Identifiers
SMILESO=C(C1=C(C2=COC=C2)C=C(C3=CC=C(O)C=C3)N1)NCC4=CC=C(C(NO)=O)C=C4
InChIInChI=1S/C23H19N3O5/c27-18-7-5-15(6-8-18)20-11-19(17-9-10-31-13-17)21(25-20)23(29)24-12-14-1-3-16(4-2-14)22(28)26-30/h1-11,13,25,27,30H,12H2,(H,24,29)(H,26,28)
InChIKeyOUFJXJJAONPLLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

QTX125 (CAS 1279698-31-5) | HDAC6 Inhibitor for Preclinical Oncology & Epigenetics


QTX125 (CAS: 1279698-31-5) is a potent and highly selective small-molecule inhibitor of Histone Deacetylase 6 (HDAC6) [1]. It belongs to a class of trisubstituted pyrrole-based hydroxamic acids designed to chelate the catalytic zinc ion of HDAC enzymes [2]. Unlike pan-HDAC inhibitors, QTX125 exhibits marked selectivity for the cytoplasmic HDAC6 isoform, a key regulator of α-tubulin acetylation, Hsp90 chaperone function, and cellular stress responses [1].

QTX125 (CAS 1279698-31-5) | Why HDAC6-Selective Substitution Fails


HDAC6 inhibitors are not functionally interchangeable; isoform selectivity profiles critically dictate cellular pharmacodynamics and therapeutic windows. While pan-HDAC inhibitors (e.g., SAHA/Vorinostat) broadly inhibit class I, II, and IV HDACs, leading to dose-limiting toxicities, selective HDAC6 inhibitors like QTX125, Tubacin, Tubastatin A, and ACY-1215 (Ricolinostat) exhibit divergent potency and selectivity margins [1]. Even among HDAC6-selective agents, differences in linker chemistry and zinc-binding group interactions yield distinct potency, cellular efficacy, and in vivo activity profiles that preclude simple substitution without altering experimental outcomes [2].

QTX125 (CAS 1279698-31-5) | Quantitative Differentiation vs. HDAC6 Inhibitors


QTX125 vs. Tubacin, Tubastatin A, ACY-1215 | α-Tubulin Hyperacetylation at Low Nanomolar Concentrations

QTX125 induces α-tubulin hyperacetylation, the hallmark of HDAC6 inhibition, at a concentration of 10 nM in mantle cell lymphoma (MCL) cell lines, whereas the comparator HDAC6 inhibitors Tubacin, Tubastatin A, and ACY-1215 fail to induce acetylation at this low concentration [1].

HDAC6 inhibition α-tubulin acetylation Mantle cell lymphoma

QTX125 vs. Tubastatin A, Tubacin, ACY-1215 | Growth Inhibition in MCL Cell Lines

QTX125 demonstrates superior growth-inhibitory potency against MCL cell lines (MINO, REC-1, IRM-2, HBL-2) compared to the reference HDAC6 inhibitors Tubastatin A, Tubacin, and ACY-1215 [1]. Quantitative IC50 data are reported for primary patient samples (see Evidence_Item 3).

Antiproliferative activity MCL HDAC6 inhibitor

QTX125 | Cytotoxicity in Primary Mantle Cell Lymphoma Patient Samples

QTX125 reduces cell viability in primary MCL patient samples with IC50 values of 0.120 μM and 0.182 μM [1]. Non-malignant peripheral blood mononuclear cells (PBMCs) and isolated T and B cells exhibit greater resistance to QTX125-mediated growth inhibition, indicating a potential therapeutic window [1].

Primary cell viability MCL Translational research

QTX125 | In Vivo Antitumor Efficacy in MCL Xenograft Models

In nude mice bearing REC-1 or MINO mantle cell lymphoma xenografts, intraperitoneal administration of QTX125 at 60 mg/kg (daily for 5 days, over 4 weeks) significantly inhibits tumor growth compared to vehicle control [1]. The extent of tumor growth inhibition was comparable to that achieved with cyclophosphamide, a standard-of-care DNA alkylating agent [1].

In vivo efficacy Xenograft MCL

QTX125 | Pharmaceutical Formulation and Combination Therapy Potential

QTX125 is the subject of dedicated pharmaceutical formulation patents (e.g., CN114558004B) describing stable aqueous preparations suitable for intravenous or intraperitoneal administration [1]. Additionally, combination therapy patents (e.g., US20250281453A1) claim synergistic effects when QTX125 is combined with protein kinase inhibitors, ribonucleotide reductase inhibitors, or proteasome inhibitors [2]. This level of pharmaceutical development is not common for all HDAC6 tool compounds and may facilitate translational research and preclinical development.

Pharmaceutical formulation Combination therapy Oncology

QTX125 (CAS 1279698-31-5) | Best Research & Industrial Application Scenarios


Preclinical Mantle Cell Lymphoma (MCL) Efficacy Studies

QTX125 is indicated for in vitro and in vivo preclinical studies of mantle cell lymphoma. Its demonstrated ability to induce α-tubulin hyperacetylation at low nanomolar concentrations, inhibit growth of MCL cell lines, and reduce tumor burden in REC-1 and MINO xenograft models [1] makes it a suitable tool for investigating HDAC6-dependent mechanisms in MCL pathogenesis and for evaluating combination regimens.

HDAC6 Target Engagement and Biomarker Validation Assays

Due to its potent induction of α-tubulin hyperacetylation at concentrations as low as 10 nM [1], QTX125 is well-suited for cellular target engagement assays and biomarker studies. Researchers can utilize this compound to confirm HDAC6 inhibition in cellular models and to explore downstream effects on microtubule dynamics, protein trafficking, and aggresome formation.

Primary Patient Sample Translational Research

The documented cytotoxicity of QTX125 against primary MCL patient samples (IC50 = 0.120–0.182 μM) [1] supports its use in translational research settings, including ex vivo drug sensitivity testing, patient-derived xenograft (PDX) model development, and correlative biomarker studies. The relative sparing of non-malignant lymphocytes may facilitate studies of therapeutic window.

Pharmaceutical Formulation and Combination Therapy Development

The existence of dedicated formulation patents (CN114558004B) [1] and combination therapy patents (US20250281453A1) [2] positions QTX125 as a candidate for further pharmaceutical development. Researchers engaged in formulation optimization, stability studies, or preclinical evaluation of rational drug combinations (e.g., with kinase or proteasome inhibitors) may find QTX125 a useful starting point.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for QTX125

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.